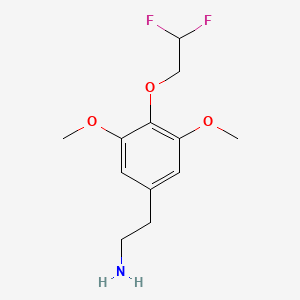

4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2,2-Difluoroethoxy)-3,5-dimethoxyphenethylamine” is a phenethylamine derivative. Phenethylamines are a class of compounds that often have psychoactive properties and include stimulants, hallucinogens, and entactogens .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the 2,2-difluoroethoxy and dimethoxy groups onto a phenethylamine backbone. This could potentially be achieved through a series of substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a phenethylamine backbone with the 2,2-difluoroethoxy group attached to the 4-position of the benzene ring and two methoxy groups attached to the 3 and 5 positions .Chemical Reactions Analysis

As a phenethylamine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions to modify the functional groups or redox reactions involving the amine group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用

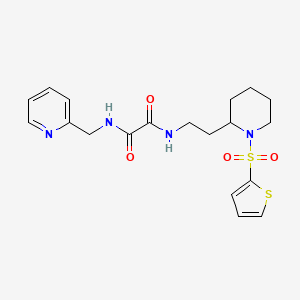

Organic Light-Emitting Devices (OLEDs)

Research by Li et al. (2012) focused on novel 2,4-difluorophenyl-functionalized triphenylamine derivatives for use in OLEDs. These compounds, including tris(2',4'-difluorobiphenyl-4-yl)-amine and its dimer, showed improved device performance due to the strong electron-withdrawing fluorinated substituents, which balanced injected carriers and enhanced luminance and efficiency Li et al., 2012.

Metabolic Pathways in Humans

Carmo et al. (2005) studied the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in human hepatocytes to identify its metabolites and potential toxic effects. This research contributes to understanding the drug's pharmacokinetics and toxicology Carmo et al., 2005.

Lithium Phenolates Aggregation

Jackman and Smith (1988) investigated the aggregation of lithium phenolates with various substituents in weakly polar aprotic solvents. Their findings on the equilibrium between dimer and tetramer forms of these compounds have implications for synthetic chemistry and material science Jackman & Smith, 1988.

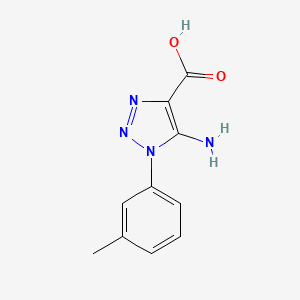

Serotonin Receptors

Dowd et al. (2000) explored phenylalkylamines as ligands for 5-HT(2A) serotonin receptors. Their work on the structure-affinity relationships of these compounds aids in the development of novel therapeutic agents targeting serotonin receptors Dowd et al., 2000.

Stability of BODIPY Fluorophores

Yang et al. (2011) investigated the stability of BODIPY fluorophores under various conditions, contributing to the field of fluorescent probes and imaging technologies Yang et al., 2011.

Electrofluorochromic Materials

Lin et al. (2019) synthesized triphenylamine (TPA) derivatives with aggregation-induced emission (AIE) active pendent groups, exploring their potential in electrofluorochromic devices. This research opens avenues for developing smart materials and displays Lin et al., 2019.

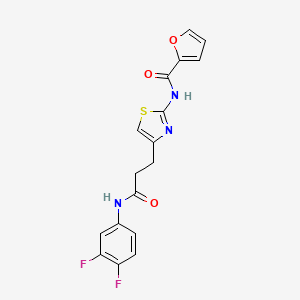

Analgesic-Antiinflammatory Agents

Hannah et al. (1978) discovered diflunisal, a nonacetylating salicylic acid derivative with superior analgesic and antiinflammatory properties compared to aspirin, highlighting the potential of fluorinated compounds in pharmaceutical development Hannah et al., 1978.

特性

IUPAC Name |

2-[4-(2,2-difluoroethoxy)-3,5-dimethoxyphenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO3/c1-16-9-5-8(3-4-15)6-10(17-2)12(9)18-7-11(13)14/h5-6,11H,3-4,7,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAYHBWBNGPKII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(F)F)OC)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2873163.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)